Cas no 81213-52-7 ((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate)

(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrol-1-yloxy,2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-
- (1-Oxyl-2,2,5,5-tetramethyl-?3-pyrroline-3-methyl) Methanethiosulfonate
- (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate
- MTSL (S-(2,2,5,5-TETRAMETHYL-2,5-DIHYDRO-1H-PYRROL-3YL)METHYL METHANESULFONOTHIOATE
- MTSSL
- MTSL
- Mts-SL
- Otmpmms
- Otpm-mts
- Pmmts label
- MTS
- MTS (spin label)
- 2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy (ACI)
- (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate
- (1-Oxyl-2,2,5,5-tetramethyl--pyrroline-3-methyl) Methanethiosulfonate
- 2,5-dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-Pyrrol-1-yloxy
- (1-Oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-methyl)methanethiosulfonate
- 1-λ1-oxidanyl-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
-
- MDL: MFCD00797622
- インチ: 1S/C10H18NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3
- InChIKey: BLSCGBLQCTWVPO-UHFFFAOYSA-N
- ほほえんだ: C1(CSS(=O)(=O)C)=CC(C)(C)N([O])C1(C)C |^1:12|
計算された属性
- せいみつぶんしりょう: 264.07300
- どういたいしつりょう: 264.073
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1A^2
じっけんとくせい
- ゆうかいてん: 107-108°C
- ようかいど: DMF:30mg/mL; DMSO:30mg/mL; DMSO:PBS (pH 7.2) (1:3):0.25 mg/ml;乙醇:15mg/mL
- あんていせい: Light Sensitive
- PSA: 71.06000
- LogP: 2.84260
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate セキュリティ情報
- セキュリティの説明: 24/25
- ちょぞうじょうけん:Amber Vial, -20°C Freezer, Under Inert Atmosphere
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 税関データ
- 税関コード:29339900
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179072-10mg |
MTSSL |
81213-52-7 | 97% | 10mg |
¥2461.00 | 2024-07-28 | |
TRC | O875000-50mg |
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate |
81213-52-7 | 50mg |
$ 351.00 | 2023-09-06 | ||
TRC | O875000-10mg |
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate |
81213-52-7 | 10mg |
$ 87.00 | 2023-09-06 | ||
A2B Chem LLC | AE00244-10mg |
MTSL |
81213-52-7 | ≥95% | 10mg |
$70.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479009-25mg |
(1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl) Methanethiosulfonate-d12, |
81213-52-7 | 25mg |
¥18050.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1179072-50mg |
MTSSL |
81213-52-7 | 97% | 50mg |
¥7404.00 | 2024-07-28 | |
Hello Bio | HB3984-50mg |
MTSSL |
81213-52-7 | >98% | 50mg |
£276 | 2023-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912720-25mg |
MTSSL |
81213-52-7 | 98% | 25mg |
¥4,338.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912720-1mg |
MTSSL |
81213-52-7 | 98% | 1mg |
¥485.00 | 2022-01-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912720-5mg |
MTSSL |
81213-52-7 | 98% | 5mg |
¥1,446.00 | 2022-01-13 |
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 合成方法
ごうせいかいろ 1
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
ごうせいかいろ 2
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
ごうせいかいろ 3
2.1 Reagents: Lithium bromide Solvents: Acetone ; 3 h, reflux
3.1 Solvents: Ethanol ; 4 h, reflux
ごうせいかいろ 4
1.2 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Lithium bromide Solvents: Acetone
3.2 Solvents: Ethanol
ごうせいかいろ 5
2.1 Reagents: Lithium bromide Solvents: Acetone
2.2 Solvents: Ethanol
ごうせいかいろ 6
1.2 Solvents: Ethanol
ごうせいかいろ 7
ごうせいかいろ 8
1.2 Solvents: Ethanol
ごうせいかいろ 9
1.2 Reagents: Sodium iodide Solvents: Acetone ; 24 h, reflux
2.1 Solvents: Dimethyl sulfoxide ; 30 min, 70 °C
ごうせいかいろ 10
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt
3.1 Reagents: Lithium bromide Solvents: Acetone ; 3 h, reflux
4.1 Solvents: Ethanol ; 4 h, reflux
ごうせいかいろ 11
1.2 Solvents: Ethanol
ごうせいかいろ 12
ごうせいかいろ 13
2.1 Solvents: Ethanol ; 4 h, reflux
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Raw materials
- Methyl sodium thiosulfate
- 3-IODOMETHYL-(1-OXY-2,2,5,5-TETRAMETHYLPYRROLINE)
- 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
- Sodium Methanethiosulfonate
- 1-Oxyl-2,2,5,5-tetramethyl-∆3-(methanesulfonyloxymethyl)pyrroline
- 3-Bromomethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- 3-Carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy, Free Radical
- Sodium Methylsulfinate
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate Preparation Products
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate 関連文献
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-
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-
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(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonateに関する追加情報
Introduction to (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate (CAS No. 81213-52-7)
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate, identified by its CAS number 81213-52-7, is a specialized compound with significant applications in the field of chemical biology and pharmaceutical research. This organosulfur derivative is renowned for its unique structural properties and versatile reactivity, making it a valuable tool in synthetic chemistry and drug development.
The compound belongs to the class of N-substituted pyrroles, which are known for their broad spectrum of biological activities. The presence of a methanethiosulfonate moiety enhances its reactivity, particularly in nucleophilic substitution reactions, which is a critical feature for its utility in medicinal chemistry.
In recent years, there has been growing interest in the applications of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate in the development of novel therapeutic agents. Its ability to act as a sulfur-based ligand has been explored in various catalytic systems, including transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, which are often precursors to pharmaceuticals.
One of the most notable applications of this compound is in the field of redox chemistry. The oxyl group within its structure contributes to its ability to participate in one-electron transfer processes, making it a potential candidate for use in bioelectrocatalysis and electrochemical sensing devices. Such applications are particularly relevant in the context of developing sustainable and efficient energy storage solutions.
Recent studies have also highlighted the role of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate in modulating biological pathways. Researchers have observed that this compound can interact with specific enzymes and proteins, leading to alterations in cellular signaling. These findings suggest potential therapeutic benefits in areas such as anti-inflammatory and anti-cancer treatments.
The structural integrity of this compound is further enhanced by its tetramethyl substitution pattern on the pyrrole ring. This configuration provides steric hindrance that can influence its binding affinity and selectivity towards biological targets. Such structural features are often exploited in rational drug design to optimize efficacy and minimize side effects.
From a synthetic chemistry perspective, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate serves as an excellent intermediate for constructing more complex molecules. Its methanethiosulfonate group can be readily modified through various chemical transformations, allowing chemists to tailor its properties for specific applications. This flexibility has made it a favorite among researchers working on the development of novel bioactive compounds.
The compound's stability under various conditions is another key factor contributing to its widespread use. It remains inert under standard laboratory conditions and can be stored for extended periods without significant degradation. This stability ensures that researchers can rely on its consistent quality for their experiments.
In conclusion, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate (CAS No. 81213-52-7) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and pharmaceutical science is likely to grow even further.
81213-52-7 ((1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate) 関連製品
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